molecular formula C26H20N2 B8567021 2,9-Bis(4-methylphenyl)-1,10-phenanthroline CAS No. 116287-98-0

2,9-Bis(4-methylphenyl)-1,10-phenanthroline

Cat. No. B8567021
M. Wt: 360.4 g/mol
InChI Key: SSPMNSRSGUOGBH-UHFFFAOYSA-N
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Patent
US05998594

Procedure details

A 1.7 M solution of t-butyllithium in pentane (300 mL, 0.510 mol) was added under argon to a stirred suspension of p-iodotoluene (56.04 g, 0.257 mol) in ether (150 mL) at -78° C. The mixture was allowed to warm to room temperature over 1 h. The resulting solution of tolyllithium was added to a solution of 1,10-phenanthroline monohydrate (8.50 g, 0.043 mol) in toluene (100 mL). The resulting dark red solution was stirred under argon for 48 h. The reaction was carefully quenched with water (300 mL) and extracted with CH2Cl2 (3×150 mL). The combined organic layers were dried (Na2SO4) and evaporated to a volume of 500 mL under reduced pressure. The solution of crude product was oxidized by stirring with activated MnO2 (60 g). An additional portion of MnO2 (30 g) was added to the reaction after 1 h to ensure complete oxidation. After a total of 2 h, anhydrous MgSO4 (40 g) was added, and the mixture was filtered. The MnO2 /MgSO4 was washed with CH2Cl2 (300 mL), and the solvent was concentrated to a volume of 50 mL, when a crystalline solid formed. The solution was cooled in ice and filtered. The light yellow product crystals were filtered, washed with one portion of cold toluene (20 mL), and dried. Yield 8.63 g 56%). 1H NMR (CDCl3) δ8.38 (d, J=8.1 Hz, 4H), 8.29 (d, J=8.5 Hz, 2H), 8.13 (d, J=8.4 Hz, 2H), 7.77 (s, 2H), 7.40 (d, J=8.1 Hz, 4H), 2.47 (s, 6H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
56.04 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
tolyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.CCCCC.I[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1.[C:19]1([CH3:26])[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Li].O.[N:28]1[C:41]2[C:32](=[CH:33][CH:34]=[C:35]3[C:40]=2[N:39]=[CH:38][CH:37]=[CH:36]3)[CH:31]=[CH:30][CH:29]=1>CCOCC.C1(C)C=CC=CC=1>[CH3:26][C:19]1[CH:24]=[CH:23][C:22]([C:29]2[CH:30]=[CH:31][C:32]3[C:41](=[C:40]4[C:35](=[CH:34][CH:33]=3)[CH:36]=[CH:37][C:38]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=3)=[N:39]4)[N:28]=2)=[CH:21][CH:20]=1 |f:4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
300 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
56.04 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
tolyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)[Li])C
Name
Quantity
8.5 g
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark red solution was stirred under argon for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of 500 mL under reduced pressure
STIRRING
Type
STIRRING
Details
by stirring with activated MnO2 (60 g)
ADDITION
Type
ADDITION
Details
An additional portion of MnO2 (30 g) was added to the reaction after 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
After a total of 2 h, anhydrous MgSO4 (40 g) was added
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The MnO2 /MgSO4 was washed with CH2Cl2 (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to a volume of 50 mL, when a crystalline solid
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The light yellow product crystals were filtered
WASH
Type
WASH
Details
washed with one portion of cold toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CC1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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